17-Oxo Dexamethasone

Description

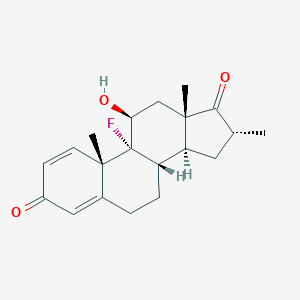

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14+,15+,16+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLVPOBNINIXJM-FETOPEPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1880-61-1 | |

| Record name | 9alpha-Fluoro-11beta-hydroxy-16alpha-methylandrosta-1,4-diene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001880611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50909 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ANDROSTA-1,4-DIENE-3,17-DIONE, 9-FLUORO-11-HYDROXY-16-METHYL-, (11BETA,16ALPHA)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9.ALPHA.-FLUORO-11.BETA.-HYDROXY-16.ALPHA.-METHYLANDROSTA-1,4-DIENE-3,17-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PMQ09660QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of 17-Oxo Dexamethasone

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Oxo Dexamethasone is a metabolite of the potent synthetic glucocorticoid, dexamethasone, formed through oxidation. This transformation, characterized by the replacement of the 17-hydroxyl group with a carbonyl group, significantly modifies its interaction with the glucocorticoid receptor (GR), thereby altering its biological activity profile. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its receptor binding, transcriptional regulation, and potential therapeutic implications. While quantitative comparative data with dexamethasone remains limited in publicly available literature, this document synthesizes the existing knowledge and provides detailed experimental protocols for the further investigation of this compound.

Introduction

Dexamethasone is a widely prescribed corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic effects are primarily mediated through its interaction with the cytoplasmic glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes. The metabolism of dexamethasone is a critical factor in its overall pharmacodynamic and pharmacokinetic profile. One of the metabolic pathways involves the oxidation of dexamethasone to this compound.[2] This metabolite is frequently utilized as a reference standard in pharmacokinetic studies to monitor corticosteroid oxidation and clearance, reflecting the enzymatic activity of cytochrome P450 isoenzymes.[1]

The structural alteration at the C17 position is known to influence receptor affinity and activation potential, making this compound a valuable tool for structure-activity relationship (SAR) studies of glucocorticoids.[1] Understanding the biological activity of this compound is crucial for a complete comprehension of dexamethasone's in vivo effects and for the rational design of novel glucocorticoid analogs with improved therapeutic indices.

Glucocorticoid Receptor Binding and Activation

The biological actions of glucocorticoids are initiated by their binding to the GR. This interaction triggers a conformational change in the receptor, leading to its activation and subsequent downstream signaling events.

Receptor Binding Affinity

Table 1: Glucocorticoid Receptor Binding Affinity (Hypothetical Comparative Data)

| Compound | Glucocorticoid Receptor (GR) Binding Affinity (Ki, nM) |

| Dexamethasone | ~1-10 |

| This compound | Data Not Available |

Note: The Ki value for dexamethasone is an approximate range based on available literature. The value for this compound is not currently available.

GR-Mediated Transactivation and Transrepression

Upon activation, the GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[1]

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), thereby repressing the expression of pro-inflammatory cytokines.[1]

The potency and efficacy of this compound in mediating these transcriptional events, in comparison to dexamethasone, have not been quantitatively reported. Such data, typically expressed as EC50 (for transactivation) and IC50 (for transrepression), are essential for characterizing its activity as a GR modulator.

Table 2: Functional Potency in GR-Mediated Transcriptional Assays (Hypothetical Comparative Data)

| Compound | GRE-Mediated Transactivation (EC50, nM) | NF-κB Transrepression (IC50, nM) |

| Dexamethasone | ~0.1-5 | ~0.5-10 |

| This compound | Data Not Available | Data Not Available |

Note: The EC50 and IC50 values for dexamethasone are approximate ranges based on available literature. The values for this compound are not currently available.

Signaling Pathways

The primary signaling pathway modulated by glucocorticoids is the glucocorticoid receptor signaling cascade. A key downstream consequence of GR activation is the inhibition of the NF-κB signaling pathway, a cornerstone of the inflammatory response.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid to the cytoplasmic GR complex leads to the dissociation of heat shock proteins (HSPs), nuclear translocation of the GR, and its subsequent interaction with DNA and other transcription factors.

Glucocorticoid Receptor Signaling Pathway.

NF-κB Signaling Pathway and its Inhibition

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it promotes the transcription of inflammatory genes. Activated GR can interfere with this process.

NF-κB Signaling Pathway and GR Inhibition.

Experimental Protocols

To facilitate further research into the biological activity of this compound, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Glucocorticoid Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the GR.

Workflow:

Radioligand Binding Assay Workflow.

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract from cells overexpressing the human glucocorticoid receptor or use a commercially available purified GR preparation.

-

Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and a serial dilution of this compound (or dexamethasone as a positive control). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).

-

Separation: After incubation to equilibrium, separate the bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Quantification: Wash the filters to remove unbound radioligand, and quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

GRE-Luciferase Reporter Gene Assay (Transactivation)

This assay measures the ability of a compound to activate GR-mediated gene transcription.

Workflow:

Luciferase Reporter Assay Workflow.

Methodology:

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T or A549) in a 96-well plate. Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple GREs and an expression plasmid for the human glucocorticoid receptor. A co-transfected plasmid expressing Renilla luciferase can be used for normalization.

-

Compound Treatment: After transfection, treat the cells with a serial dilution of this compound or dexamethasone.

-

Cell Lysis: Following an appropriate incubation period (e.g., 18-24 hours), lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer after the addition of luciferin substrate. If a Renilla luciferase plasmid was used, measure its activity for normalization.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50.

NF-κB Reporter Gene Assay (Transrepression)

This assay assesses the ability of a compound to inhibit NF-κB-mediated transcription.

Methodology:

-

Cell Culture and Transfection: Similar to the GRE-luciferase assay, co-transfect cells with a reporter plasmid containing a luciferase gene driven by an NF-κB responsive promoter and a GR expression plasmid.

-

Compound Treatment and Stimulation: Pre-treat the cells with a serial dilution of this compound or dexamethasone for a short period (e.g., 1-2 hours). Then, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis and Luciferase Assay: After an appropriate stimulation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity as described above.

-

Data Analysis: Plot the percentage of inhibition of TNF-α-induced luciferase activity against the log concentration of the compound to determine the IC50.

Pharmacokinetics and Metabolism

This compound is a known metabolite of dexamethasone, formed via oxidation likely mediated by cytochrome P450 enzymes.[2] The pharmacokinetic profile of this compound itself is not well-characterized in the public domain. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties would provide valuable insights into its potential in vivo effects and its contribution to the overall activity of dexamethasone.

Table 3: Pharmacokinetic Parameters (Hypothetical Data)

| Parameter | Dexamethasone | This compound |

| Bioavailability (%) | ~70-80 (oral) | Data Not Available |

| Half-life (t½, hours) | ~3-5 | Data Not Available |

| Volume of Distribution (Vd, L/kg) | ~1-2 | Data Not Available |

| Clearance (CL, L/h/kg) | ~0.1-0.2 | Data Not Available |

Note: Dexamethasone pharmacokinetic parameters are approximate and can vary. Data for this compound is not currently available.

Conclusion and Future Directions

This compound represents an important metabolite of dexamethasone with the potential to modulate glucocorticoid receptor signaling. The structural modification at the C17 position likely alters its binding affinity and functional potency at the GR. While its role as a tool in pharmacokinetic studies is established, a comprehensive understanding of its intrinsic biological activity is lacking.

Future research should focus on generating robust quantitative data to directly compare the GR binding affinity and the transactivation and transrepression potencies of this compound with its parent compound, dexamethasone. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. Elucidating the complete biological and pharmacokinetic profile of this compound will not only enhance our understanding of dexamethasone's pharmacology but also contribute to the development of novel glucocorticoids with optimized therapeutic properties.

References

The Formation and Degradation of 17-Oxo Dexamethasone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation and degradation pathways of 17-Oxo Dexamethasone, a key metabolite and degradation product of the synthetic glucocorticoid, dexamethasone. This document details the enzymatic processes involved, summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core pathways and workflows to support research and drug development activities.

Introduction

This compound, also known as 9α-fluoro-11β-hydroxy-16α-methylandrosta-1,4-diene-3,17-dione, is a significant derivative of dexamethasone. It is formed both as a metabolic product in biological systems and as a degradation product under various stress conditions.[1][][3] Its formation involves the oxidative cleavage of the C17 dihydroxyacetone side chain of dexamethasone, resulting in a 17-keto group.[4][5] Understanding the pathways of its formation and subsequent degradation is crucial for characterizing the metabolism, pharmacokinetics, and stability of dexamethasone.[][6]

Formation Pathways of this compound

The formation of this compound can occur through enzymatic metabolism in vivo and chemical degradation in vitro.

Enzymatic Formation

The primary enzymatic route for the formation of this compound in humans involves the action of Cytochrome P450 enzymes.

-

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme plays a crucial role in steroidogenesis by catalyzing both 17α-hydroxylation and the subsequent cleavage of the C17-C20 bond (17,20-lyase activity).[7][8][9] In the context of dexamethasone metabolism, CYP17A1 is thought to mediate the side-chain cleavage to generate this compound.[1][10] This metabolic pathway has been shown to be particularly prominent in human kidney microsomes.[1][10]

-

Bacterial Enzymes: Certain bacteria are also capable of forming this compound. For instance, pure cultures of Bacillus subtilis have been shown to produce this compound from dexamethasone.[11] Additionally, steroid-17,20-desmolase, an enzyme found in gut microbes like Clostridium scindens, can cleave the side chain of glucocorticoids, including dexamethasone, to form the corresponding 17-keto steroids.[12]

While CYP3A4 is the primary enzyme responsible for the 6-hydroxylation of dexamethasone in the liver, side-chain cleavage to form this compound (referred to as 9αF-A in some studies) also occurs in liver microsomes, albeit as a less predominant pathway compared to hydroxylation.[4][13]

Chemical Formation (Degradation)

This compound is also a known degradation product of dexamethasone, forming under specific stress conditions.[3] This is particularly relevant for pharmaceutical formulation and stability studies.

-

Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of this compound.[5][14]

-

Thermal Stress: Elevated temperatures can induce the degradation of dexamethasone to this compound.[5]

-

γ-Radiation: Sterilization of dexamethasone active pharmaceutical ingredient (API) using γ-radiation can result in the formation of this compound as a major impurity.[14]

-

Basic Conditions: this compound has been reported as a major degradation product under basic stress conditions.[3][14]

Degradation Pathways of this compound

Once formed, this compound is not metabolically inert and can undergo further biotransformation.

-

Hydroxylation: The primary degradation pathway for this compound appears to be hydroxylation. The metabolite 6-hydroxy-17-oxodexamethasone has been identified, suggesting that CYP3A4 can metabolize this compound.[11][13] This indicates that the degradation of this compound can follow similar pathways to its parent compound, dexamethasone.

-

Reduction: In cytosolic incubations, a metabolite tentatively identified as 11-dehydro-side-chain cleaved dexamethasone has been observed, suggesting that reductive metabolism can also occur.[4]

Quantitative Data

Table 1: Kinetic Parameters for Dexamethasone 6-Hydroxylation by CYP3A4

| Parameter | Value | Reference |

|---|---|---|

| Km (6β-hydroxylation) | 23.2 ± 3.8 µM | [13] |

| Vmax (6β-hydroxylation) | 14.3 ± 9.9 pmol/min/mg protein | [13] |

| Km (6α-hydroxylation) | 25.6 ± 1.6 µM | [13] |

| Vmax (6α-hydroxylation) | 4.6 ± 3.1 pmol/min/mg protein |[13] |

Table 2: Induction of CYP3A4 Activity by Dexamethasone in Human Hepatocytes

| Dexamethasone Concentration | Average Fold Increase in CYP3A4 Activity | Reference |

|---|---|---|

| 2 µM | 1.7-fold | [15] |

| 10 µM | 1.9-fold | [15] |

| 50 µM | 3.9-fold | [15] |

| 100 µM | 6.9-fold | [15] |

| 250 µM | 6.6-fold |[15] |

Experimental Protocols

In Vitro Metabolism of Dexamethasone in Liver or Kidney Microsomes

This protocol is adapted from studies on dexamethasone metabolism and can be used to investigate the formation of this compound.[4][10][13]

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (e.g., 0.067 M, pH 7.4)

-

Liver or kidney microsomes (e.g., final concentration of 0.5-1.0 mg/mL protein)

-

Dexamethasone (substrate, dissolved in a suitable solvent like methanol, final concentration range to be optimized, e.g., 1-100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the metabolic reaction by adding a pre-warmed NADPH-generating system or a solution of NADPH (e.g., final concentration of 1 mM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes).

-

-

Sample Preparation for Analysis:

-

Vortex the mixture vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and other metabolites.

-

Forced Degradation Study

This protocol provides a general framework for investigating the formation of this compound as a degradation product under various stress conditions.[5][16][17][18]

-

Sample Preparation:

-

Prepare stock solutions of dexamethasone in a suitable solvent.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the drug solution. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the drug solution. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide to the drug solution. Store protected from light at room temperature for a specified time.

-

Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 70°C) for several days.

-

Photodegradation: Expose a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Neutralization and Dilution (for hydrolytic stress):

-

After the stress period, cool the samples and neutralize the acid- and base-stressed samples with an appropriate amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration with the mobile phase for analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS/MS method. The method should be capable of separating dexamethasone from all its degradation products, including this compound.

-

LC-MS/MS Method for Quantification

The following provides an example of typical parameters for a sensitive and selective LC-MS/MS method for the analysis of dexamethasone and its metabolites, including this compound.[19][20][21]

-

Sample Preparation: Protein precipitation of plasma samples with acetonitrile or solid-phase extraction (SPE) for cleaner extracts.

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for dexamethasone and this compound would need to be determined. For dexamethasone, a common transition is m/z 393.2 → 373.2. A suitable internal standard (e.g., a deuterated analog) should be used for accurate quantification.

-

Conclusion

The formation of this compound is a key transformation in the metabolism and degradation of dexamethasone. Primarily formed via side-chain cleavage mediated by CYP17A1 in the kidney and to a lesser extent in the liver, it is also a significant product of chemical degradation under oxidative, thermal, and basic conditions. Once formed, this compound can be further metabolized, primarily through hydroxylation by CYP3A4. While a general understanding of these pathways exists, further research is required to elucidate the specific kinetic parameters of the enzymatic reactions and to fully map the subsequent degradation pathways of this compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate these processes, ultimately contributing to a more complete understanding of the fate of dexamethasone in biological and pharmaceutical systems.

References

- 1. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome b(5) modulation of 17{alpha} hydroxylase and 17-20 lyase (CYP17) activities in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate-Specific Allosteric Effects on the Enhancement of CYP17A1 Lyase Efficiency by Cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Hydrogen Bonding in Human CYP17 Dictates Hydroxylation versus Lyase Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bacterial steroid-17,20-desmolase is a taxonomically rare enzymatic pathway that converts prednisone to 1,4-androstanediene-3,11,17-trione, a metabolite that causes proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vivo and in vitro induction of human cytochrome P4503A4 by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajrconline.org [ajrconline.org]

- 19. benchchem.com [benchchem.com]

- 20. Highly Sensitive LC-MS/MS Method for Determination of Dexamethasone in Rat Plasma and Brain Tissue: An Application to Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Pharmacokinetics of 17-Oxo Dexamethasone in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Oxo Dexamethasone is a significant metabolite of Dexamethasone, a potent synthetic glucocorticoid with widespread clinical use for its anti-inflammatory and immunosuppressive properties. The formation of this compound represents a key metabolic pathway for the parent drug. Understanding the pharmacokinetics of this metabolite is crucial for a complete characterization of Dexamethasone's disposition in the body and for assessing its potential physiological activity and role as a biomarker of Dexamethasone metabolism. This document synthesizes the available information regarding the formation, quantification, and metabolic fate of this compound in vivo.

Metabolic Formation of this compound

This compound is formed from Dexamethasone through oxidation. This biotransformation primarily occurs in the liver and is catalyzed by cytochrome P450 (CYP) enzymes. The metabolic pathway involves the conversion of the 17-hydroxy group of Dexamethasone to a ketone group.

Below is a diagram illustrating the metabolic conversion of Dexamethasone to this compound.

In Vivo Pharmacokinetics: A Focus on Dexamethasone

As direct pharmacokinetic studies on this compound are not available, this section summarizes the pharmacokinetic parameters of the parent drug, Dexamethasone, to provide context for the formation and presence of its metabolite. The rate and extent of this compound formation are dependent on the pharmacokinetics of Dexamethasone.

Table 1: Summary of Dexamethasone Pharmacokinetic Parameters in Various Species

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Human | 2 mg, Oral | 9.17 - 9.35 | 0.89 - 0.97 | 41.3 - 46.0 | ~4 | [1] |

| Dog | 0.1 mg/kg, IV | - | - | - | Significantly greater than low dose | [2] |

| Dog | 0.01 mg/kg, IV | - | - | - | - | [2] |

| Rat (Female) | 1 mg/kg, IV | - | - | - | 2.3 | [3] |

| Rat (Female) | 1 mg/kg, IM | - | - | - | 2.3 | [3] |

Note: This table presents a selection of published data and is not exhaustive. "-" indicates data not provided in the cited source.

Experimental Protocols for Quantification

The quantification of this compound in biological matrices is essential for studying Dexamethasone metabolism. It is often used as a benchmark metabolite for validating analytical assays.[]

Sample Preparation

A common method for extracting Dexamethasone and its metabolites from plasma involves liquid-liquid extraction.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used for the quantification of this compound.

Table 2: Analytical Methods for the Determination of Dexamethasone and its Metabolites

| Method | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | Normal Phase | Details not specified | UV | Quantification of Dexamethasone in rat plasma | [3] |

| LC-MS/MS | Details not specified | Details not specified | Tandem Mass Spectrometry | Quantification of Dexamethasone in human plasma | [5] |

| UPLC | Details not specified | Gradient elution | UV | Identification of this compound as a degradation product | [6] |

Factors Influencing this compound Pharmacokinetics

The in vivo concentration-time profile of this compound is influenced by several factors related to the parent drug, Dexamethasone:

-

Dose and Route of Administration of Dexamethasone: The amount and method of Dexamethasone administration will directly impact the quantity of this compound formed.

-

Hepatic Function: As the primary site of metabolism, any impairment in liver function can alter the rate of formation of this compound.

-

Drug-Drug Interactions: Co-administration of drugs that induce or inhibit CYP enzymes can affect the metabolism of Dexamethasone and consequently the levels of this compound.

-

Species Differences: The expression and activity of metabolic enzymes can vary significantly between species, leading to different metabolite profiles.

Conclusion and Future Directions

While direct in vivo pharmacokinetic studies of this compound are currently lacking, its role as a key metabolite of Dexamethasone is well-established. It serves as an important analyte in the study of Dexamethasone metabolism and as a standard for analytical method development.[] Future research involving the direct administration of this compound in animal models would be invaluable to fully elucidate its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, as well as to investigate its potential pharmacological activity. Such studies would provide a more complete understanding of the overall disposition of Dexamethasone.

References

- 1. researchgate.net [researchgate.net]

- 2. Dexamethasone pharmacokinetics in clinically normal dogs during low- and high-dose dexamethasone suppression testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of dexamethasone pharmacokinetics in female rats after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Technique for Quantitative Determination of Dexamethasone in Pharmaceutical and Biological Samples Using Kinetic Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Glucocorticoid Receptor Binding Affinity of 17-Oxo-Dexamethasone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Case of 17-Oxo-Dexamethasone

Dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects.[1] Its therapeutic actions are mediated through its interaction with the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of a vast number of genes.[2][3] The affinity with which a ligand binds to the GR is a critical determinant of its potency and efficacy.

17-Oxo-dexamethasone, also known as Dexamethasone-17-ketone, is a derivative of dexamethasone characterized by the oxidation of the hydroxyl group at the C17 position to a ketone.[4] It has been identified as a metabolite of dexamethasone, formed through side-chain cleavage.[5] Despite its identification, a thorough search of the scientific literature reveals a lack of specific quantitative data on the binding affinity of 17-Oxo-dexamethasone for the glucocorticoid receptor.

This guide aims to bridge this information gap by providing:

-

A detailed exploration of the experimental methods used to quantify GR binding affinity.

-

A summary of the known GR binding affinity of the parent compound, dexamethasone, as a benchmark.

-

An analysis of the structure-activity relationships (SAR) for glucocorticoids, with a focus on modifications at the C17 position, to provide a scientifically grounded estimation of the potential binding affinity of 17-Oxo-dexamethasone.

-

Visual aids in the form of diagrams for key signaling pathways and experimental workflows to facilitate understanding.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects primarily through the classical genomic signaling pathway.[6] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.[7][8]

Upon binding of a glucocorticoid ligand like dexamethasone, the receptor undergoes a conformational change, leading to the dissociation of the chaperone proteins.[8] This allows the ligand-receptor complex to translocate to the nucleus.[7][8] Inside the nucleus, the GR complex typically dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[2][9] This modulation of gene expression underlies the diverse physiological and pharmacological effects of glucocorticoids.

Caption: Classical genomic signaling pathway of the glucocorticoid receptor.

Experimental Protocols for Determining GR Binding Affinity

The most common method for determining the binding affinity of a compound for the GR is a competitive radioligand binding assay. This assay measures the ability of an unlabeled test compound (the "competitor," e.g., 17-Oxo-dexamethasone) to displace a radiolabeled ligand (e.g., [³H]dexamethasone) that has a known high affinity for the receptor.

Key Components

-

Receptor Source: Cytosol preparations from tissues expressing high levels of GR, such as rat thymus or liver, or recombinant human GR.

-

Radioligand: A tritiated glucocorticoid with high affinity and specificity, commonly [³H]dexamethasone or [³H]triamcinolone acetonide.

-

Test Compound: The unlabeled compound whose affinity is to be determined (e.g., 17-Oxo-dexamethasone).

-

Assay Buffer: A buffer system designed to maintain the stability and functionality of the receptor.

-

Separation Method: A technique to separate receptor-bound radioligand from unbound radioligand, often using dextran-coated charcoal.

Generalized Protocol for Competitive Binding Assay

-

Preparation of Receptor Cytosol:

-

Homogenize the tissue (e.g., rat thymus) in a cold buffer.

-

Centrifuge the homogenate at high speed to pellet cellular debris and organelles.

-

Collect the supernatant, which contains the cytosolic fraction with the GR.

-

-

Incubation:

-

In a series of tubes, add a fixed concentration of the radioligand (e.g., [³H]dexamethasone).

-

Add increasing concentrations of the unlabeled test compound.

-

A control tube with excess unlabeled dexamethasone is included to determine non-specific binding.

-

Add the receptor preparation to initiate the binding reaction.

-

Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to each tube. The charcoal adsorbs the free radioligand.

-

Incubate for a short period and then centrifuge to pellet the charcoal.

-

-

Quantification:

-

Take an aliquot of the supernatant (which contains the receptor-bound radioligand).

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

A variation of this assay utilizes fluorescence polarization, where a fluorescently labeled glucocorticoid is used instead of a radioligand.[10][11] The binding of the fluorescent ligand to the large GR protein results in a high fluorescence polarization value. Displacement by a competitor compound leads to a decrease in this value.[10]

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Quantitative Data: GR Binding Affinity of Dexamethasone

To provide a benchmark for any future studies on 17-Oxo-dexamethasone, the following table summarizes reported binding affinity values for dexamethasone to the glucocorticoid receptor from various sources. It is important to note that absolute values can vary depending on the experimental conditions, such as the receptor source and assay type.

| Compound | Receptor Source | Assay Type | Binding Affinity Metric | Value (nM) | Reference |

| Dexamethasone | Human GR | Competitive Binding | Kᵢ | 5.5 | [12] |

| Dexamethasone | Human Mononuclear Leukocytes | Competitive Binding ([³H]Dex) | K𝘥 | 5.7 ± 0.3 | [13] |

| Dexamethasone | Mouse Brain | Competitive Binding ([³H]Dex) | K𝘥 | ~0.83 | [14] |

| Dexamethasone | A549 Cells (human lung carcinoma) | Functional Assay (inhibition of GM-CSF release) | EC₅₀ | 2.2 | [15] |

Kᵢ (Inhibition Constant) and K𝘥 (Dissociation Constant) are direct measures of binding affinity, where a lower value indicates higher affinity. EC₅₀ (Half-maximal effective concentration) is a measure of functional potency, which is often correlated with binding affinity.

Structure-Activity Relationship (SAR) and Predicted Affinity of 17-Oxo-Dexamethasone

The binding of a corticosteroid to the GR is a highly specific interaction dictated by its three-dimensional structure.[16] SAR studies have established several key structural features that influence binding affinity.[16][17]

-

The C17 Side Chain: The nature of the substituent at the C17 position is crucial for high-affinity binding. The 17α-hydroxyl and 21-hydroxyl groups present in dexamethasone are known to form important hydrogen bonds within the ligand-binding pocket of the GR.

-

Impact of C17 Modification: Studies have shown that modifications to the C17 side chain can significantly alter binding affinity. For instance, esterification at the 17α-position can either increase or decrease affinity depending on the nature of the ester group.[18] The conversion of the 17β-side chain of dexamethasone into 17β-carboxamide derivatives has been shown to modulate affinity and can even shift the compound's activity from agonist to antagonist.[19]

Predicted Affinity of 17-Oxo-Dexamethasone:

In 17-Oxo-dexamethasone, the entire dihydroxyacetone side chain at C17 is cleaved and replaced by a ketone. This represents a very significant structural change compared to dexamethasone. The loss of the 17α-hydroxyl and 21-hydroxyl groups would eliminate critical hydrogen bonding interactions with the receptor.

Based on established SAR principles, the replacement of the C17 side chain with a simple ketone is highly likely to result in a dramatically reduced binding affinity for the glucocorticoid receptor compared to the parent compound, dexamethasone. Metabolites of other glucocorticoids that have undergone similar side-chain modifications, such as 16α-hydroxyprednisolone (a metabolite of budesonide), exhibit very weak competitive binding for the GR, with affinities as low as 3% of that of dexamethasone.[20] It is reasonable to predict that 17-Oxo-dexamethasone would have a similarly low affinity.

Conclusion

While direct experimental data for the glucocorticoid receptor binding affinity of 17-Oxo-dexamethasone remains elusive, this guide provides the necessary framework for its investigation. The established protocols for competitive binding assays offer a clear path for determining its IC₅₀ and Kᵢ values. Based on a robust understanding of glucocorticoid structure-activity relationships, it is predicted that 17-Oxo-dexamethasone, as a side-chain cleaved metabolite, will exhibit a significantly lower binding affinity for the GR than dexamethasone. This predicted low affinity suggests that it is likely to be a biologically less active or inactive metabolite in terms of direct GR-mediated effects. Experimental validation is required to confirm this hypothesis and to fully characterize the pharmacological profile of this dexamethasone derivative.

References

- 1. frontiersin.org [frontiersin.org]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexamethasone-17-Ketone (Mixture of Diastereomers) | C20H25FO3 | CID 23250107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. academic.oup.com [academic.oup.com]

- 12. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships in glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improvement in glucocorticoid receptor binding affinity concomitant to shift from antagonist to agonist activity in a series of 17 beta-carboxamide derivatives of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

17-Oxo Dexamethasone: A Comprehensive Technical Guide to a Key Impurity in Dexamethasone Formulations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 17-Oxo Dexamethasone, a critical impurity in Dexamethasone formulations. This document outlines its chemical properties, formation pathways, analytical detection methods, and regulatory considerations. It is designed to be an essential resource for professionals in pharmaceutical research, development, and quality control.

Introduction to this compound

This compound, also known as 17-Keto Dexamethasone, is a significant degradation product of the potent synthetic corticosteroid, Dexamethasone.[1][2] Its presence in Dexamethasone formulations is an indicator of product stability and must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide delves into the multifaceted aspects of this impurity, providing a scientific foundation for its management.

Chemical Identity:

| Attribute | Value |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione[1][2] |

| Synonyms | 17-Keto Dexamethasone, Dexamethasone-17-Ketone, 9-Fluoro-11-hydroxy-16-methylandrosta-1,4-diene-3,17-dione[1][2] |

| CAS Number | 1880-61-1[1] |

| Molecular Formula | C₂₀H₂₅FO₃[1] |

| Molecular Weight | 332.41 g/mol [1] |

Formation and Degradation Pathways

This compound is primarily formed through the oxidative degradation of the Dexamethasone molecule.[3] The C-17 dihydroxyacetone side chain of Dexamethasone is susceptible to oxidation, leading to the formation of the 17-keto group characteristic of this impurity.

Several factors can promote this degradation pathway:

-

Oxidative Stress: Exposure to oxidizing agents, such as peroxides, is a primary driver for the formation of this compound.[4] Studies have shown that it is a major peroxide degradation impurity.[4]

-

Sterilization Processes: Gamma-radiation, a common method for sterilizing active pharmaceutical ingredients (APIs), can induce the formation of this compound.[4][5]

-

Storage Conditions: The impurity can form during the storage of Dexamethasone.[3] Elevated temperature and light exposure can enhance these oxidative processes.[1]

-

pH Conditions: Basic stress conditions have been reported to promote the formation of this compound.[1]

The proposed mechanism involves the generation of reactive oxygen species (ROS) that attack the C-17 side chain of Dexamethasone. This can be initiated by factors such as light, heat, or the presence of metal ions.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are crucial for ensuring the quality of Dexamethasone formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating this compound from the parent drug and other potential impurities.

Typical Experimental Protocol:

| Parameter | Specification |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 - 2.0 mL/min. |

| Detection | UV detection at a wavelength of approximately 240 nm.[4] |

| Temperature | Ambient or controlled column temperature. |

| Injection Volume | 10 - 20 µL. |

Workflow for HPLC Analysis:

Regulatory Landscape and Pharmacopeial Limits

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for impurities in Dexamethasone to ensure patient safety. While this compound is not always individually specified, it falls under the general category of "unspecified" or "other" impurities.

Pharmacopeial Impurity Limits:

| Pharmacopeia | Impurity Category | Limit |

| USP | Any individual impurity | ≤ 1.0% |

| Total impurities | ≤ 2.0% | |

| EP | Any other individual impurity | ≤ 0.2%[1] |

| Total impurities | ≤ 1.0%[1] |

It is imperative for manufacturers to adhere to these limits and to have robust analytical methods in place for the routine monitoring of this compound levels in their products.

Biological Activity and Toxicological Profile

While primarily considered an impurity, this compound is also a metabolite of Dexamethasone and exhibits some biological activity.

-

Anti-inflammatory and Immunosuppressive Properties: this compound is reported to have anti-inflammatory and immunosuppressive attributes and interacts with cytoplasmic glucocorticoid receptors.[3]

-

Antibacterial Activity: An interesting finding suggests that this compound can bind to DNA-dependent RNA polymerase, thereby inhibiting bacterial growth.[3]

A comprehensive toxicological profile of this compound is not extensively detailed in publicly available literature. However, as with any impurity, its levels must be controlled to minimize any potential risks to the patient. The principle of As Low As Reasonably Practicable (ALARP) should be applied.

Conclusion

This compound is a critical process-related and degradation impurity of Dexamethasone that requires careful monitoring and control. A thorough understanding of its formation pathways, coupled with the implementation of validated, stability-indicating analytical methods, is essential for ensuring the quality, safety, and efficacy of Dexamethasone formulations. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary information to navigate the challenges associated with this key impurity. Further research into its specific toxicological profile and the development of mitigation strategies to prevent its formation are areas of ongoing interest in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 5. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

17-Oxo Dexamethasone: A Technical Guide to its Role as a Key Metabolite and Biomarker

Abstract

17-Oxo Dexamethasone is a primary urinary metabolite of Dexamethasone, a potent synthetic glucocorticoid. While not a therapeutically administered substance itself, its detection is a critical indicator of Dexamethasone use and metabolism. This technical guide provides an in-depth overview of this compound, focusing on its biochemical origins, properties, and the analytical methodologies employed for its detection. The information presented is essential for professionals in pharmacology, anti-doping science, and clinical chemistry who require a comprehensive understanding of Dexamethasone's metabolic fate.

Introduction

Dexamethasone is a widely used corticosteroid with powerful anti-inflammatory and immunosuppressant effects. Understanding its metabolism is crucial for clinical monitoring and for detecting its use in regulated sports. After administration, Dexamethasone undergoes extensive metabolism in the body, primarily in the liver. One of the key metabolic pathways involves the oxidation of the C17 side chain, leading to the formation of this compound (also referred to as 17-keto Dexamethasone). This compound is then excreted in the urine and serves as a long-term and reliable biomarker for confirming Dexamethasone intake. Its presence in a biological sample is definitive proof of exposure to the parent drug.

Physicochemical and Analytical Data

The accurate identification of this compound relies on a combination of chromatographic and mass spectrometric techniques. The data below summarizes its fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₂₅FO₄ |

| Molecular Weight | 376.42 g/mol |

| Parent Compound | Dexamethasone |

| Metabolic Reaction | Oxidation |

| Primary Matrix | Urine |

Table 2: Mass Spectrometry Data for Identification

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) |

| LC-MS/MS | ESI+ | 377.2 | 357.2, 339.2, 321.2, 147.1 |

| GC-MS (TMS derivative) | EI | 592 (M+) | 502, 487, 397, 295, 103 |

Note: Product ions may vary slightly based on instrumentation and collision energy.

Biochemical Pathway: Formation of this compound

The biotransformation of Dexamethasone to this compound is a critical metabolic step. This process occurs primarily through enzymatic oxidation in the liver, where the dihydroxyacetone side chain at C17 of the D-ring is cleaved.

Caption: Metabolic conversion of Dexamethasone to this compound.

Experimental Protocols

The definitive identification of this compound in biological samples, particularly urine, is paramount for clinical and anti-doping purposes. The following protocol outlines a standard, validated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective

To detect and confirm the presence of this compound in a human urine sample.

Materials and Reagents

-

Urine sample

-

This compound certified reference material

-

Dexamethasone-d5 (internal standard)

-

β-glucuronidase (from E. coli)

-

Sodium acetate buffer (pH 5.2)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

Experimental Workflow

The workflow involves enzymatic hydrolysis to release conjugated metabolites, followed by purification and concentration using SPE, and finally, analysis by LC-MS/MS.

Caption: Workflow for the detection of this compound in urine.

Detailed Steps

-

Sample Preparation:

-

Pipette 2 mL of urine into a glass tube.

-

Spike the sample with the internal standard (Dexamethasone-d5) to a final concentration of 10 ng/mL.

-

Add 1 mL of sodium acetate buffer and 50 µL of β-glucuronidase enzyme solution.

-

Vortex and incubate the mixture in a water bath at 55°C for 1 hour to cleave glucuronide conjugates.

-

Allow the sample to cool to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of methanol into a clean collection tube.

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Inject 10 µL of the reconstituted sample onto a C18 analytical column. Perform a gradient elution from 10% to 90% acetonitrile (containing 0.1% formic acid) over 10 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transitions in Multiple Reaction Monitoring (MRM) mode for both this compound (e.g., m/z 377.2 → 357.2, 377.2 → 321.2) and the internal standard.

-

-

Data Interpretation:

-

The presence of this compound is confirmed if a peak is detected at the expected retention time with the correct precursor-to-product ion ratios, matching those of the certified reference material analyzed under the same conditions.

-

Conclusion

This compound is a definitive and crucial metabolite for monitoring Dexamethasone administration. While it holds no known therapeutic value itself, its unique chemical signature and consistent presence in urine make it an ideal biomarker. The analytical methods detailed in this guide, centered around LC-MS/MS, provide the sensitivity and specificity required for unequivocal identification in both clinical and regulatory settings. Future research may further explore the kinetics of its formation and excretion to refine the interpretation of Dexamethasone use.

Methodological & Application

Application Note & Protocol: Quantification of 17-Oxo Dexamethasone using a Stability-Indicating HPLC Method

Introduction

Dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1] During its synthesis, formulation, and storage, dexamethasone can degrade, leading to the formation of impurities. 17-Oxo Dexamethasone has been identified as a significant oxidative degradation product of dexamethasone.[2][3][4] Monitoring and quantifying such impurities are critical for ensuring the quality, safety, and efficacy of dexamethasone-containing pharmaceutical products.[5] This application note provides a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound from dexamethasone and other related substances. The chromatographic separation is achieved on a C18 or C8 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent.[2][5] The method is designed to be stability-indicating, meaning it can resolve the main active pharmaceutical ingredient (API) from its potential degradation products and impurities.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (USP PAI)

-

Dexamethasone reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Orthophosphoric acid or other suitable buffer reagents

-

Sample containing Dexamethasone for analysis (e.g., bulk drug, tablet formulation)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Zorbax Eclipse XDB C8, 4.6 x 250 mm, 5 µm or equivalent.[5] An alternative is a Fortis C18, 4.6 x 100 mm, 2.5 µm column.[6][7]

-

Mobile Phase A: Buffer solution (e.g., 0.1% orthophosphoric acid in water).[6][7]

-

Column Temperature: 25-30 °C.[2]

-

Injection Volume: 10 - 20 µL.

-

Run Time: Sufficient to elute all components, typically around 30-45 minutes depending on the gradient.

3. Preparation of Solutions

-

Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the impurity in the sample.

-

Sample Preparation:

-

For Bulk Drug: Accurately weigh a known amount of the dexamethasone sample, dissolve it in the diluent, and dilute to a final known concentration.

-

For Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of dexamethasone, and extract it with the diluent using sonication. Filter the extract through a 0.45 µm syringe filter before injection.[6]

-

4. Chromatographic Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the working standard solutions to establish a calibration curve.

-

Inject the prepared sample solutions.

-

After each run, an appropriate column wash should be performed.

5. Data Analysis

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of this compound in the sample using the calibration curve generated from the working standard solutions. The linearity of the method is typically established over a concentration range, for example, 0.01 to 0.30 µg/mL.[5]

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPLC method for the analysis of dexamethasone and its related substances, which can be adapted for the quantification of this compound.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [6][8] |

| Limit of Detection (LOD) | ~0.008 µg/mL | [5] |

| Limit of Quantification (LOQ) | ~0.025 µg/mL | [5] |

| Accuracy (% Recovery) | 89.6 - 105.8% | [5] |

| Precision (% RSD) | < 6% | [5] |

| Retention Time (Dexamethasone) | ~5.24 min (isocratic) to ~41.59 min (gradient) | [2][8] |

Experimental Workflow Diagram

Caption: HPLC workflow for this compound quantification.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between Dexamethasone and its degradation product, this compound, and the analytical approach for its quantification.

Caption: Degradation pathway and analytical strategy.

References

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijirt.org [ijirt.org]

- 7. researchgate.net [researchgate.net]

- 8. ijnrd.org [ijnrd.org]

Application Note: Quantitative Analysis of 17-Oxo Dexamethasone in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the quantification of 17-Oxo Dexamethasone, a primary metabolite of Dexamethasone, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation on a C18 column. The method has been developed to provide high sensitivity, specificity, and reproducibility for pharmacokinetic and drug metabolism studies. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Dexamethasone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive effects. The monitoring of its metabolites, such as this compound, is crucial for understanding its metabolic fate and for comprehensive pharmacokinetic profiling.[1][2] this compound is formed through the oxidation of the C17 side chain of Dexamethasone, a metabolic conversion primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP17.[1] This application note provides a detailed protocol for the reliable quantification of this compound in human plasma, a critical tool for researchers in drug development and clinical pharmacology.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Dexamethasone-d5 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.

Protocol:

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (Dexamethasone-d5 in 50% methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 analytical column to ensure selectivity and good peak shape.

LC Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 1.4 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5.0 minutes |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

MS/MS Parameters:

| Parameter | This compound | Dexamethasone-d5 (IS) |

| Precursor Ion (m/z) | 375.2 | 398.3 |

| Product Ion (m/z) | 337.2 | 374.3 |

| Collision Energy (eV) | 15 | 18 |

| Ionization Mode | ESI Positive | ESI Positive |

Results and Discussion

The developed method demonstrates excellent performance for the quantification of this compound in human plasma.

Linearity and Sensitivity

The method was found to be linear over the concentration range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| This compound | 0.1 - 100 | >0.995 | 0.1 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| LLOQ | 0.1 | ≤ 8.5 | ± 12.0 | ≤ 9.2 | ± 11.5 |

| Low QC | 0.3 | ≤ 7.1 | ± 9.8 | ≤ 7.8 | ± 10.2 |

| Mid QC | 10 | ≤ 5.5 | ± 6.2 | ≤ 6.1 | ± 7.5 |

| High QC | 80 | ≤ 4.8 | ± 5.1 | ≤ 5.3 | ± 6.4 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation procedure.

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Low QC | 88.5 | 95.2 |

| High QC | 91.2 | 97.1 | |

| Dexamethasone-d5 (IS) | Mid QC | 90.1 | 96.5 |

Visualizations

Dexamethasone Metabolism to this compound

Caption: Metabolic conversion of Dexamethasone.

Experimental Workflow

Caption: LC-MS/MS analysis workflow.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and preclinical research settings. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Application Note: Quantification of 17-Oxo Dexamethasone in Pharmaceutical Samples Using HPLC

For Research Use Only. Not for use in diagnostic procedures.

Introduction

17-Oxo Dexamethasone is a key degradation product and process impurity of Dexamethasone, a potent synthetic glucocorticoid.[1][2][3] Its presence in Dexamethasone active pharmaceutical ingredients (API) and finished drug products is a critical quality attribute that requires careful monitoring to ensure product safety and efficacy. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound, utilizing this compound as a reference standard. The described method is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Dexamethasone-containing formulations.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from Dexamethasone and other related impurities.[4][5][6] The chromatographic separation is achieved on a C18 column using a gradient elution of a buffered aqueous mobile phase and an organic modifier. The use of a highly pure this compound reference standard allows for accurate identification and quantification of this impurity in test samples.[1][2] System suitability tests are incorporated to ensure the analytical system is performing correctly.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (USP grade or equivalent)[7]

-

Dexamethasone Reference Standard (USP grade or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Phosphate, Monobasic (ACS grade)

-

Phosphoric Acid (ACS grade)

-

Water, HPLC grade

-

Dexamethasone API or drug product for analysis

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Value |

| Column | XBridge C18, 250 mm x 4.6 mm, 3.5 µm or equivalent |

| Mobile Phase A | Buffer: Acetonitrile (90:10, v/v). Buffer is 0.02M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid. |

| Mobile Phase B | Buffer: Acetonitrile (25:75, v/v) |

| Gradient Program | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 36 | |

| 45 | |

| Flow Rate | 0.8 mL/min[6] |

| Column Temperature | 40 °C |

| Detection Wavelength | 240 nm[4][6] |

| Injection Volume | 10 µL |

Preparation of Solutions

4.1. Mobile Phase A Preparation

-

Weigh and dissolve the appropriate amount of Potassium Phosphate, Monobasic in HPLC grade water to make a 0.02M solution.

-

Adjust the pH of the solution to 3.0 with phosphoric acid.

-

Mix 900 mL of the buffer with 100 mL of acetonitrile.

-

Degas the solution before use.

4.2. Mobile Phase B Preparation

-

Mix 250 mL of the buffer prepared in section 4.1 with 750 mL of acetonitrile.

-

Degas the solution before use.

4.3. Diluent Preparation

A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio is suitable for dissolving the standards and samples.

4.4. Standard Stock Solution of this compound (0.1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with diluent.

-

Sonicate for 5 minutes to ensure complete dissolution.

4.5. Working Standard Solution of this compound (1 µg/mL)

-

Pipette 1.0 mL of the Standard Stock Solution of this compound into a 100 mL volumetric flask.

-

Dilute to volume with diluent and mix well.

4.6. Dexamethasone Standard Solution (for system suitability)

-

Accurately weigh approximately 25 mg of Dexamethasone Reference Standard into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with diluent.

4.7. System Suitability Solution

-

Pipette 5.0 mL of the Dexamethasone Standard Solution and 1.0 mL of the Standard Stock Solution of this compound into a 50 mL volumetric flask.

-

Dilute to volume with diluent and mix well. This solution contains approximately 0.05 mg/mL of Dexamethasone and 2 µg/mL of this compound.

4.8. Sample Preparation

For Dexamethasone API:

-

Accurately weigh approximately 25 mg of Dexamethasone API into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with diluent.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

For Dexamethasone Tablets:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 25 mg of Dexamethasone and transfer it to a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking.

-

Allow the solution to cool to room temperature and dilute to volume with diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

The system suitability of the chromatographic system must be verified before sample analysis. The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria |

| Resolution (between Dexamethasone and this compound) | ≥ 2.0 |

| Tailing Factor (for Dexamethasone peak) | ≤ 2.0 |

| Relative Standard Deviation (RSD) for replicate injections of the standard | ≤ 2.0% |

Method Validation Summary